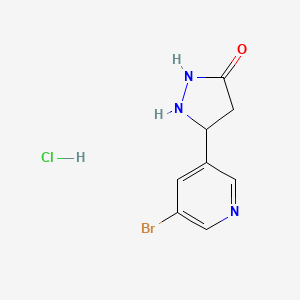

5-(5-Bromopyridin-3-yl)pyrazolidin-3-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(5-Bromopyridin-3-yl)pyrazolidin-3-one hydrochloride is a chemical compound with the molecular formula C8H9BrClN3O . It has an average mass of 278.534 Da and a monoisotopic mass of 276.961731 Da .

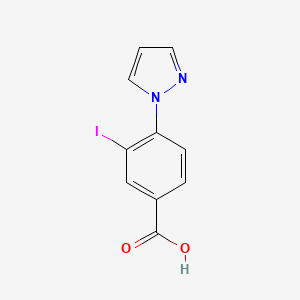

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolidin-3-one group attached to a 5-bromopyridin-3-yl group . The exact structure can be found in databases like ChemSpider .Aplicaciones Científicas De Investigación

Essential Role of the Ancillary Ligand in Color Tuning

A study on the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, including bromo-containing species, highlighted their potential in photophysical applications. The research demonstrated how the nature of the ancillary tetrazolate ligand affects the redox and emission properties, suggesting applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).

Brominated Precursors for Synthesis of Pyrazoles

Another study explored brominated trihalomethylenones as versatile precursors for the synthesis of pyrazoles, demonstrating the potential of brominated compounds in creating a variety of pyrazole derivatives with applications in medicinal chemistry (Martins et al., 2013).

Enzymatic Halogenation of Pyrazoles

Research on the chlorination and bromination of pyrazoles and pyridine derivatives by chloroperoxidase enzymes showed the feasibility of enzymatic halogenation, offering a green chemistry approach to modifying these compounds, which could be useful in drug synthesis and development (Franssen et al., 1987).

Antimicrobial and Antifungal Activities

A study on the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides and their evaluation for insecticidal and fungicidal activities indicated the potential of brominated pyrazole derivatives in agricultural chemistry (Zhu et al., 2014).

Anti-Inflammatory Properties

The synthesis of N-substituted anthranilic acid derivatives from bromo-containing compounds and their evaluation for anti-inflammatory activity highlighted the potential therapeutic applications of such compounds in treating inflammation-related disorders (Sharma et al., 2002).

Propiedades

IUPAC Name |

5-(5-bromopyridin-3-yl)pyrazolidin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O.ClH/c9-6-1-5(3-10-4-6)7-2-8(13)12-11-7;/h1,3-4,7,11H,2H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGKANFCKOUZQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NNC1=O)C2=CC(=CN=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2998655.png)

![3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B2998656.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2998661.png)

![OC(=O)Cc1n[nH]cc1[N+]([O-])=O](/img/structure/B2998662.png)

![(2-Methylbenzo[d]thiazol-5-yl)methanol](/img/structure/B2998667.png)

![N-(benzo[b]thiophen-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2998675.png)